![molecular formula C9H12O4 B13470378 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₂O₄. It is a bicyclic structure that features a hexane ring with two carboxylic acid groups, one of which is esterified with a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be catalyzed by photochemistry, where light is used to drive the formation of the bicyclic structure from simpler precursors . The reaction conditions often include the use of a mercury lamp and specific glassware to handle the photochemical process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemistry to achieve the [2+2] cycloaddition, followed by various derivatization steps to obtain the final product . The process is designed to be efficient and capable of producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: This compound has a similar bicyclic structure but with a different ring size and substitution pattern.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a larger ring size and different chemical properties.
Cubane: A highly strained bicyclic compound with unique structural features.
Uniqueness: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and ester functional groups. This combination of features makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-2-5-3-9(6,4-5)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
UQVFBMQXSONVNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2CC1(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)

![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)
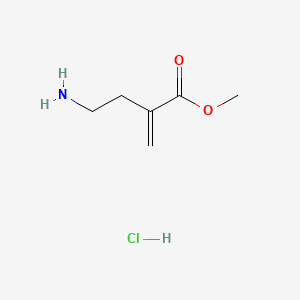
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
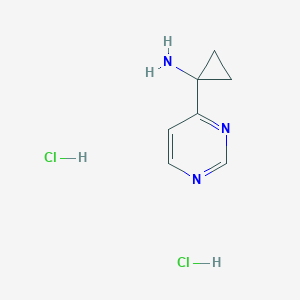
![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
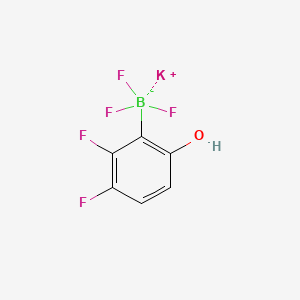
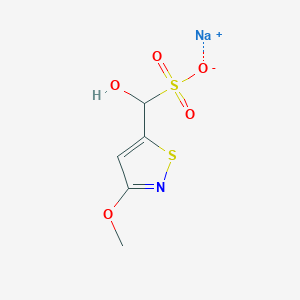
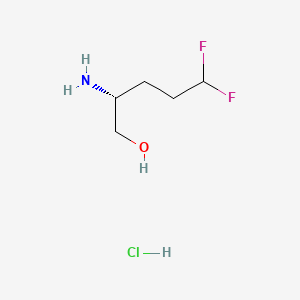
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
